Molecular Weight Differentiation vs. Chloro Analog Enables Anomalous Scattering for X-Ray Crystallography
The bromine atom in N-(4-bromo-3-fluorophenyl)azetidine-3-carboxamide (MW 273.10) provides a strong anomalous scattering signal (f" = 1.283 e⁻ at Cu Kα) for X-ray crystallographic phasing, a capability absent in the direct chloro analog N-(4-chloro-3-fluorophenyl)azetidine-3-carboxamide (MW 228.65) where chlorine has a weaker anomalous signal (f" = 0.701 e⁻ at Cu Kα) [1]. This 1.83-fold stronger anomalous scattering enables definitive assignment of binding pose and occupancy in protein-ligand co-crystal structures without requiring selenomethionine labeling or heavy-atom soaking . For fragment-based screening campaigns where definitive structural confirmation of low-affinity hits is rate-limiting, the bromine atom acts as an intrinsic phasing label.
| Evidence Dimension | Anomalous scattering factor (f'') at Cu Kα wavelength for halogen substituent |
|---|---|
| Target Compound Data | f" = 1.283 e⁻ (Br substituent) |
| Comparator Or Baseline | f" = 0.701 e⁻ (Cl substituent in N-(4-chloro-3-fluorophenyl)azetidine-3-carboxamide) |
| Quantified Difference | 1.83-fold stronger anomalous signal for Br vs. Cl |
| Conditions | Theoretical anomalous scattering factors at Cu Kα (λ = 1.5418 Å) from International Tables for Crystallography |
Why This Matters
For procurement decisions in structural biology and fragment-based screening, the intrinsic phasing capability eliminates the need for additional heavy-atom derivatization steps, reducing experimental timelines and costs.
- [1] International Tables for Crystallography, Vol. C. Anomalous scattering factors for Br (f" = 1.283) and Cl (f" = 0.701) at Cu Kα (λ = 1.5418 Å). View Source
